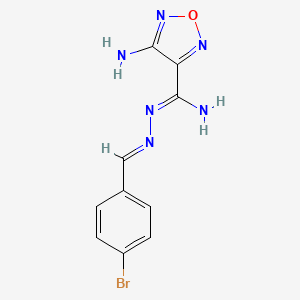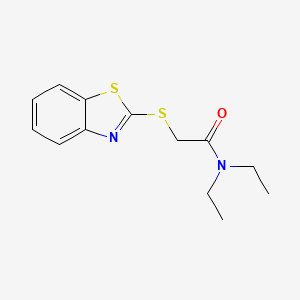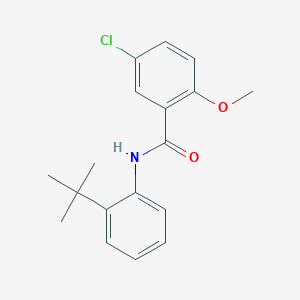![molecular formula C16H21N5OS B5698541 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tetrazole-based compounds, which have been shown to possess a wide range of biological activities.
科学的研究の応用
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide has been studied for its potential therapeutic applications in various diseases such as hypertension, diabetes, and cancer. It has been shown to possess antihypertensive activity by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. It also exhibits hypoglycemic activity by increasing insulin sensitivity and reducing blood glucose levels. In addition, it has been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation.
作用機序
The mechanism of action of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide involves the inhibition of ACE, which leads to the reduction of angiotensin II levels and subsequent vasodilation. It also increases insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose metabolism. Moreover, it induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide include the reduction of blood pressure, improvement of glucose metabolism, and inhibition of cancer cell growth. It also exhibits antioxidant activity by reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
The advantages of using 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide in lab experiments include its high potency, selectivity, and low toxicity. It is also easy to synthesize and purify, making it a cost-effective compound for research. However, its limitations include its poor solubility in water, which may limit its use in certain experiments, and its potential for off-target effects, which may require careful optimization of experimental conditions.
将来の方向性
There are several future directions for the research of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide. One direction is to further explore its potential therapeutic applications in other diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, particularly its effects on the AMPK and Akt/mTOR pathways. Furthermore, the development of more soluble and bioavailable derivatives of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide may enhance its potential as a therapeutic agent.
合成法
The synthesis of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide involves the reaction of 1-cyclohexyl-1H-tetrazole-5-thiol with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound in high yield and purity.
特性
IUPAC Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-12-7-9-13(10-8-12)17-15(22)11-23-16-18-19-20-21(16)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVUKGAABMRPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)
![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)
![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)


![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)
